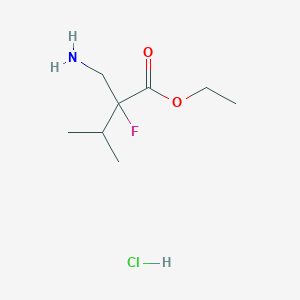

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride

Description

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride is a fluorinated ester hydrochloride salt with the molecular formula C₈H₁₆FNO₂ (SMILES: CCOC(=O)C(CN)(C(C)C)F, InChIKey: IWAKTEPMFCVRHY-UHFFFAOYSA-N) . The compound features a unique combination of structural motifs:

- Fluorine substitution at the C2 position, which enhances metabolic stability and lipophilicity.

- A 3-methylbutanoate ethyl ester backbone, influencing solubility and hydrolysis kinetics.

No direct literature or patent data on its synthesis or applications is currently available . However, its structural analogs (e.g., methyl esters with aminoalkyl or trifluoroethylamino substituents) are synthesized via reductive amination or nucleophilic substitution, often involving sodium triacetoxyborohydride or palladium-catalyzed hydrogenation .

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)8(9,5-10)6(2)3;/h6H,4-5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRFWHKBANCENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)(C(C)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the corresponding ester, followed by the introduction of the aminomethyl group and the fluorine atom. The final step involves the conversion of the free base to its hydrochloride salt.

Esterification: The initial step involves the esterification of 2-fluoro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions.

Hydrochloride Formation: The free base is finally converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in the development of new chemical entities.

Biology

The compound is investigated as a biochemical probe due to its ability to interact with biological molecules. The aminomethyl group can form hydrogen bonds, while the fluorine atom enhances binding affinity through hydrophobic interactions.

Medicine

Research indicates potential therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, including drug-resistant strains.

- Enzyme Inhibition : Explored for inhibiting specific enzymes involved in disease processes.

- Cell Proliferation : Investigated for effects on cell proliferation pathways relevant to cancer research.

Industry

In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties facilitate the development of innovative products across various sectors.

Biological Activities

Recent research has highlighted several biological activities:

Antimicrobial Studies

A study on antimicrobial properties against Pseudomonas aeruginosa revealed significant inhibition of the type III secretion system (T3SS), crucial for pathogen virulence. The compound showed effectiveness in secretion and translocation assays, indicating potential as an antimicrobial agent.

Enzyme Inhibition Analysis

A structure-activity relationship (SAR) study examined various derivatives based on this compound's scaffold. Modifications to the aminomethyl group significantly influenced enzyme binding affinity and inhibitory potency, suggesting pathways for optimizing therapeutic agents targeting bacterial infections.

Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Significant inhibition of Pseudomonas aeruginosa T3SS; potential antimicrobial agent |

| Enzyme Inhibition | Modifications to aminomethyl group affect enzyme binding affinity; pathways for therapeutic optimization |

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Fluorine Position and Impact

- The C2-fluorine in the target compound contrasts with analogs like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, where fluorine is part of a trifluoroethylamino group .

- Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride places fluorine at C3, which could alter electronic effects on the ester carbonyl .

Aminomethyl vs. Aminoalkyl Substituents

- The aminomethyl group in the target compound differs from ethylamino or methylamino groups in analogs . This group’s primary amine may enhance solubility in acidic environments (as a hydrochloride salt) and enable conjugation or derivatization.

Ester Group Variations

- Methyl esters, such as Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride, are often prioritized for rapid prodrug activation .

Pharmacological and Physicochemical Implications

While pharmacological data for the target compound is unavailable, structural trends suggest:

- Lipophilicity : The C2-fluorine and ethyl ester may increase logP compared to methyl ester analogs, favoring blood-brain barrier penetration.

- Metabolic Stability : Fluorine at C2 could reduce oxidative metabolism, as observed in other fluorinated pharmaceuticals .

- Synthetic Scalability : The absence of trifluoroethyl or cyclobutyl groups may simplify large-scale synthesis relative to compounds in .

Further studies are required to validate these hypotheses and explore bioactivity.

Biological Activity

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride is a compound that has attracted attention due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an ethyl ester group, an aminomethyl group, a fluorine atom, and a methyl group attached to a butanoate backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in biological research and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The presence of the fluorine atom enhances binding affinity through hydrophobic interactions, which can modulate enzyme or receptor activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, including drug-resistant strains.

- Enzyme Inhibition : The compound has been explored as a biochemical probe for inhibiting specific enzymes involved in disease processes.

- Cell Proliferation : Research indicates that it may affect cell proliferation pathways, making it a candidate for further investigation in cancer research.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Table 1: Summary of Biological Studies

Case Studies

- Study on Antimicrobial Properties : A study focused on the efficacy of this compound against Pseudomonas aeruginosa revealed significant inhibition of the type III secretion system (T3SS), which is crucial for the pathogen's virulence. The compound was effective in both secretion and translocation assays, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition Analysis : Another study investigated the structure-activity relationships (SAR) of various derivatives based on the compound's scaffold. It was found that modifications to the aminomethyl group significantly influenced enzyme binding affinity and inhibitory potency, suggesting pathways for optimizing therapeutic agents targeting bacterial infections .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride?

The synthesis typically involves multi-step procedures, including halogenation, aminomethylation, and salt formation. For example:

- Halogenation : Introducing fluorine via electrophilic fluorination or nucleophilic substitution under controlled temperatures (-20°C to 40°C) to prevent side reactions .

- Aminomethylation : Reacting intermediates with ammonia derivatives (e.g., benzylamine or methylamine) in anhydrous solvents like THF or DCM, followed by purification via column chromatography .

- Hydrochloride Salt Formation : Treating the free base with HCl in dioxane or ethanol, followed by reduced-pressure drying to isolate the crystalline product .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify fluorine coupling patterns and aminomethyl group integration. For example, the fluorine atom at C2 may split neighboring proton signals into doublets or triplets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M-Cl]) and detects isotopic patterns from chlorine and fluorine .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98%), with mobile phases like acetonitrile/water containing 0.1% trifluoroacetic acid .

Q. What are the critical stability considerations for handling and storing this compound?

- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) in sealed vials at -20°C .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged exposure to heat during synthesis or lyophilization .

- Light Sensitivity : Protect from UV light to prevent fluorinated bond cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

- Temperature Control : Lowering reaction temperatures (-20°C to 0°C) during fluorination minimizes unwanted di- or trifluorinated by-products .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance aminomethylation efficiency in biphasic systems .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction times and increasing reproducibility for multi-step syntheses .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Decoupling Experiments : Perform -decoupled -NMR to distinguish scalar coupling from dipolar interactions .

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

- DFT Calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate stereoelectronic effects from fluorine .

Q. What strategies are effective for studying biological interactions of this compound?

- Receptor Binding Assays : Use radiolabeled analogs (e.g., - or -tagged) to quantify affinity for G protein-coupled receptors (GPCRs) or ion channels .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify major metabolites and degradation pathways .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymatic active sites (e.g., esterases) to predict hydrolysis rates and design prodrug derivatives .

Q. How does the fluorinated aminomethyl group influence reactivity compared to non-fluorinated analogs?

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, accelerating nucleophilic attacks (e.g., ester hydrolysis) .

- Conformational Rigidity : Fluorine’s steric and electronic effects restrict rotation around the C-F bond, stabilizing specific conformers critical for receptor binding .

- Comparative Studies : Synthesize non-fluorinated analogs (e.g., ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride) and compare pharmacokinetic profiles (e.g., log P, plasma stability) to isolate fluorine’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.